![molecular formula C10H15BN4O6S B10759536 Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)
Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ceftazidime BATSI involves the reaction of ceftazidime with boronic acids. The reaction typically takes place under mild conditions, with the use of solvents such as acetonitrile and water . The reaction is catalyzed by a base, such as triethylamine, and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of Ceftazidime BATSI follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ceftazidime BATSI undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Ceftazidime BATSI into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Ceftazidime BATSI include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of Ceftazidime BATSI depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted thiazoles .
Scientific Research Applications
Ceftazidime BATSI has a wide range of applications in scientific research, including:
Mechanism of Action
Ceftazidime BATSI exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for breaking down beta-lactam antibiotics . The compound binds to the active site of the enzyme, preventing it from interacting with the antibiotic and thereby preserving the antibiotic’s efficacy . This mechanism involves the formation of a stable complex between Ceftazidime BATSI and the enzyme, which blocks the enzyme’s activity .
Comparison with Similar Compounds
Ceftazidime BATSI is unique in its ability to inhibit beta-lactamase enzymes with high specificity and potency . Similar compounds include:
Cefoperazone BATSI: Another beta-lactamase inhibitor with a similar mechanism of action but different structural features.
Ceftazidime: The parent compound of Ceftazidime BATSI, which is a third-generation cephalosporin antibiotic.
Avibactam: A non-beta-lactam beta-lactamase inhibitor that is often used in combination with ceftazidime to enhance its efficacy.
Ceftazidime BATSI stands out due to its unique boronic acid moiety, which allows it to form a reversible complex with beta-lactamase enzymes, mimicking the transition state of the enzyme’s natural substrate .
Properties
Molecular Formula |
C10H15BN4O6S |
|---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(boronomethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15BN4O6S/c1-10(2,8(17)18)21-15-6(5-3-22-9(12)14-5)7(16)13-4-11(19)20/h3,19-20H,4H2,1-2H3,(H2,12,14)(H,13,16)(H,17,18)/b15-6- |
InChI Key |
ZECCQELUYUPTSB-UUASQNMZSA-N |
Isomeric SMILES |
B(CNC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)(O)O |
Canonical SMILES |
B(CNC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


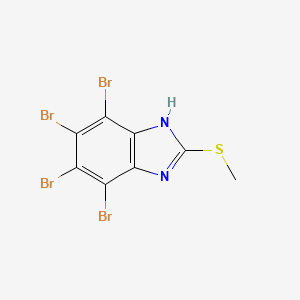

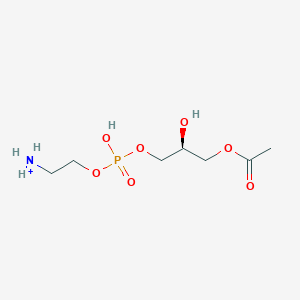
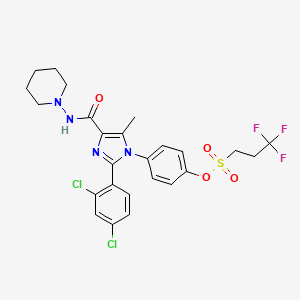
![N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide](/img/structure/B10759481.png)
![2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B10759489.png)
![3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10759494.png)
![2-[2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759498.png)
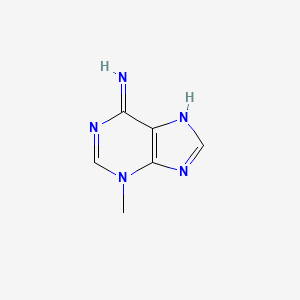
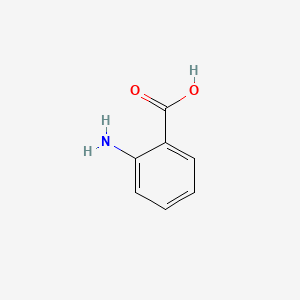
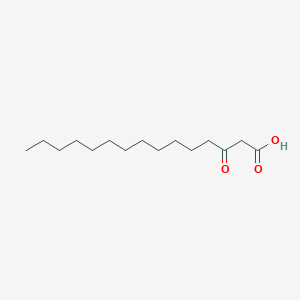
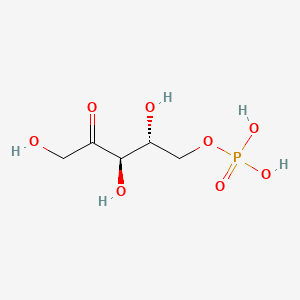
![1,3,4,9-Tetrahydro-2-(hydroxybenzoyl)-9-[(4-hydroxyphenyl)methyl]-6-methoxy-2H-pyrido[3,4-B]indole](/img/structure/B10759550.png)
![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)
